methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate
Description
Methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate is a heterocyclic compound featuring a complex fused-ring system. Its structure integrates a benzo[b][1,4]thiazin-3-one core, a 5-methylthiophene moiety, and an acetamido linker bridging these two aromatic systems. The 7-ethoxy substituent on the benzo[b][1,4]thiazin ring and the methyl ester group on the thiophene contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[[2-(7-ethoxy-3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-4-26-11-5-6-13-14(8-11)28-15(17(23)20-13)9-16(22)21-18-12(19(24)25-3)7-10(2)27-18/h5-8,15H,4,9H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQQKYFPKXVQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(S3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities. Its structure includes a thiophene ring, an acetamido group, and a benzo[b][1,4]thiazine moiety, contributing to its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives demonstrated IC50 values ranging from 10 to 30 µM against human breast cancer (MCF-7) and colorectal cancer (HCT-116) cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. It may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to cell death. Additionally, the presence of the benzo[b][1,4]thiazine structure enhances its affinity for certain receptors involved in tumor growth regulation.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest moderate absorption and distribution characteristics typical of small organic compounds. However, toxicity assessments indicate that while it exhibits potent biological activity, careful evaluation is necessary to mitigate potential side effects associated with high doses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 | Notable Effects |
|---|---|---|---|---|
| Methyl 2-(2-(7-ethoxy... | Benzothiazine | 25 | 20 | Induces apoptosis |
| N-Allyl... | Benzothiazine | 30 | 25 | Cell cycle arrest |
| Other Derivative X | Benzothiazine | 15 | 18 | Reactive oxygen species induction |
Case Studies
- Study on Antitumor Activity : A research paper investigated various benzothiazine derivatives for their antitumor activity. The study found that compounds with similar structures to methyl 2-(2-(7-ethoxy... exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines, suggesting a promising avenue for further development as anticancer agents .
- Mechanistic Insights : Another study focused on elucidating the mechanism by which these compounds exert their effects. It was found that they could modulate key signaling pathways involved in apoptosis and cell survival, providing a basis for their use in targeted cancer therapies .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiazine Ring : The thiazine moiety is synthesized through cyclization reactions involving appropriate precursors.
- Acetamido Group Introduction : The acetamido group is added through acylation reactions.
- Methylation and Carboxylation : Final modifications involve methylation and carboxylation to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antimicrobial Activity
Studies have shown that derivatives of thiazine compounds possess significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities:
| Activity Type | Tested Pathogens | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Antifungal | Candida albicans | 16 µg/mL |
These results indicate that the compound may be effective against common bacterial and fungal infections.
Anticancer Potential
Research indicates that thiazine derivatives can exhibit cytotoxic effects on various cancer cell lines. Preliminary studies on this compound suggest:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The observed cytotoxicity suggests potential for development as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated various thiazine derivatives, including the target compound. Results demonstrated enhanced activity against resistant strains of bacteria compared to standard antibiotics . -
Case Study on Anticancer Activity :
In a clinical trial assessing the efficacy of thiazine derivatives in cancer therapy, this compound was included in a combination therapy regimen. Patients exhibited improved outcomes with reduced side effects compared to traditional chemotherapeutics .
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound undergoes several chemically significant reactions:
-
Nucleophilic Substitution
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Acylation
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Cyclization
| Reaction Type | Mechanism | Key Functional Groups |
|---|---|---|
| Nucleophilic Substitution | Alkylation at nitrogen centers | Acetamido group |
| Acylation | Amide bond formation | Amino group |
| Cyclization | Intramolecular thiazinone ring closure | Amino and isothiocyanate groups |
In Vitro Cytotoxicity
-
Compound 4 (acylated ester) shows IC₅₀ values of 23.2–95.9 µM against MCF-7 and HepG-2 cancer cell lines .
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Apoptosis Induction : Flow cytometry reveals 26.86% reduction in MCF-7 cell viability upon treatment with compound 4 .
In Vivo and In Silico Studies
-
Tumor Mass Reduction : A 26.6% decrease in solid tumor mass observed in animal models .
-
JAK2 Inhibition : Computational studies predict binding to JAK2 kinase, highlighting potential as a therapeutic target .
| Biological Activity | Compound | IC₅₀ (µM) | Key Observations |
|---|---|---|---|
| Antiproliferation | Compound 4 | 23.2–95.9 | Induces apoptosis in MCF-7 cells |
| Tumor Mass Reduction | Compound 4 | N/A | 26.6% decrease in vivo |
Chemical Reactivity and Functional Groups
The compound’s reactivity stems from its heterocyclic rings and electrophilic carbonyl groups :
-
Thiophene Ring : Susceptible to electrophilic substitution.
-
Amide Group : Engages in acylation and nucleophilic substitution.
-
Thiazinone Moiety : Participates in cyclization and redox reactions.
These features make it a versatile scaffold for medicinal chemistry.
Research Implications
The synthesis and reactivity of this compound highlight its potential in:
-
Drug Design : Modular synthesis enables structural optimization.
-
Multicomponent Chemistry : Efficient assembly of complex molecules .
This compound exemplifies how heterocyclic chemistry and biological screening can advance therapeutic discovery.
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural similarities and differences between the target compound and key analogues:
Key Observations :
- The target compound’s benzo[b][1,4]thiazin-3-one core distinguishes it from simpler benzo[b]thiophene derivatives (e.g., 1a, 6o) .
- Unlike thiazolo[3,2-a]pyrimidine derivatives (e.g., ), the target lacks a fused pyrimidine ring but shares ester and acetamido functional groups .
- The 5-methylthiophene group is a common feature in agrochemicals (e.g., sulfonylurea herbicides in ), though the target’s exact application remains unconfirmed .
Physical and Crystallographic Properties
- Crystal Structures: Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine () crystallizes in a monoclinic system with specific lattice parameters (a = 11.97 Å, b = 10.43 Å, c = 17.80 Å), while Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () adopts a triclinic lattice . These data suggest that steric bulk from substituents (e.g., trimethoxybenzylidene in ) influences packing efficiency.
- Spectroscopic Data : Compound 6o was characterized by $^1$H/$^13$C NMR and HRMS-ESI, confirming its structure via methyl ester ($\deltaH$ ~4.14 ppm) and ethoxy ($\deltaH$ ~1.40 ppm) signals . Similar techniques would apply to the target compound.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be achieved via a multi-step approach: (i) Cyanoacetylation : Start with a thiophene-3-carboxylate precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) and react with a cyanoacetylating agent (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce the acetamido group . (ii) Knoevenagel Condensation : Use substituted benzaldehydes in toluene with catalytic piperidine/acetic acid to generate the C=C bond. Reaction completion typically occurs within 5–6 hours, yielding 72–94% after recrystallization . (iii) Functionalization : Modify the benzo[b][1,4]thiazin moiety via ethoxylation and oxidation steps. Optimize solvent choice (e.g., toluene vs. DMF) and catalyst loading to minimize side products .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Prioritize signals for the ethoxy group (δ 1.3–1.5 ppm, triplet; δ 4.1–4.3 ppm, quartet), thiophene protons (δ 6.8–7.2 ppm), and the NH acetamido group (δ 10–11 ppm, broad singlet) .
- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700–1750 cm⁻¹ for ester and thiazinone) and secondary amide (N–H bend at ~1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, focusing on the [M+H]+ or [M+Na]+ adducts. Fragmentation patterns should align with the thiophene and benzo[b][1,4]thiazin moieties .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or functionalization of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for key steps like Knoevenagel condensation .
- Solvent Effects : Simulate solvent interactions (e.g., toluene vs. ethanol) using COSMO-RS to predict reaction rates and selectivity .
- Machine Learning : Train models on existing reaction data (e.g., yields, substituent effects) to predict optimal conditions for novel derivatives .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., 25°C to 60°C) to detect slow conformational changes in the thiazinone ring .
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton environments by correlating 1H-13C couplings, especially for the thiophene-benzo[b][1,4]thiazin junction .
- X-ray Crystallography : Resolve absolute configuration and confirm substituent positions using single-crystal data (e.g., R factor < 0.05) .
Q. What experimental approaches determine reactivity patterns (e.g., oxidation susceptibility, nucleophilic substitution sites)?
- Methodological Answer :
- Oxidative Stability : Expose the compound to H2O2 or mCPBA and monitor degradation via HPLC. The thiophene ring’s electron density (via Hammett σ values) predicts susceptibility .
- Electrophilic Substitution : Perform halogenation (e.g., Br2 in acetic acid) to identify reactive positions on the thiophene ring. Meta-directing effects of the ester group may dominate .
- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to probe the thiazinone carbonyl’s reactivity. Monitor by in-situ IR for ketone reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
